

potential applications of 4-Bromo-2-iodoaniline in organic synthesis

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Compound of Interest

Compound Name: 4-Bromo-2-iodoaniline

Cat. No.: B187669

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Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of **4-bromo-2-iodoaniline**, the reaction can be directed to occur selectively at the C-I bond under relatively mild conditions. Subsequent coupling at the C-Br bond can be achieved under more forcing conditions, allowing for the synthesis of unsymmetrical diarylated anilines.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is adapted from procedures for related polyhalogenated anilines and is expected to provide good selectivity for the iodo position.^[1]

- Materials:
 - **4-Bromo-2-iodoaniline** (1.0 mmol)
 - Arylboronic acid (1.2 mmol)
 - Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
 - Triphenylphosphine (PPh₃) (8 mol%)
 - Potassium carbonate (K₂CO₃) (2.0 mmol)

- 1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed
- Procedure:
 - To a dry Schlenk flask, add **4-bromo-2-iodoaniline**, the arylboronic acid, and potassium carbonate.
 - Add palladium(II) acetate and triphenylphosphine.
 - Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
 - Add the degassed dioxane/water solvent mixture via syringe.
 - Heat the reaction mixture to 80-90 °C and stir vigorously.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2-arylaniline.

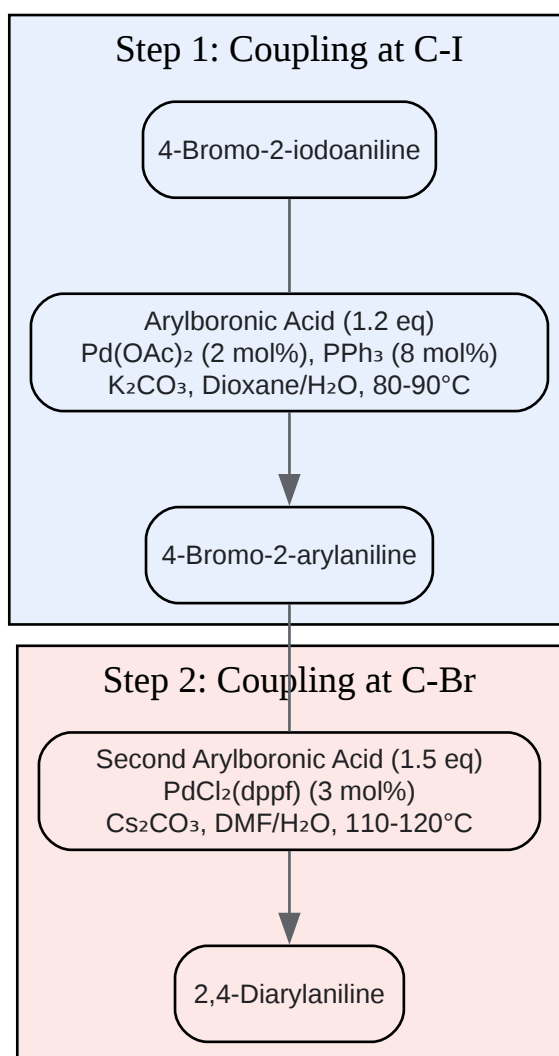
Quantitative Data: Suzuki-Miyaura Coupling

The following table provides representative yields for Suzuki-Miyaura coupling reactions. While specific data for **4-bromo-2-iodoaniline** is limited in publicly available literature, these examples with related substrates illustrate the expected high efficiency.

Aryl Halide	Coupling Partner	Catalyst System	Base	Solvent	Temp (°C)	Yield (%)
2-Bromo-4-iodopyridine	Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxane/H ₂ O	80-90	85-95 (expected)
2-Bromo-4-iodopyridine	4-Methoxyphenylboronic acid	PdCl ₂ (dppf)	CS ₂ CO ₃	Toluene/H ₂ O	90-100	80-90 (expected)

Note: Yields are based on analogous reactions and may vary.

Reaction Workflow: Sequential Suzuki-Miyaura Coupling



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Caption: Sequential Suzuki-Miyaura coupling of **4-bromo-2-iodoaniline**.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes. Similar to the Suzuki-Miyaura coupling, the reaction can be performed selectively at the C-I bond of **4-bromo-2-iodoaniline**.

Experimental Protocol: Selective Sonogashira Coupling at the C-I Position

This protocol is adapted from procedures for the closely related 4-bromo-2,6-diiodoaniline.^{[2][3]}

- Materials:
 - **4-Bromo-2-iodoaniline** (1.0 mmol)
 - Terminal alkyne (1.1 mmol)
 - Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (2 mol%)
 - Copper(I) iodide (CuI) (4 mol%)
 - Triethylamine (Et_3N) (2.0 mmol)
 - Anhydrous, degassed toluene (5 mL)
- Procedure:
 - To a dry Schlenk flask, add **4-bromo-2-iodoaniline**, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, and CuI .
 - Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
 - Add the anhydrous, degassed toluene and triethylamine via syringe.
 - Add the terminal alkyne dropwise to the stirred solution at room temperature.
 - Stir the reaction mixture at room temperature for 12 hours.
 - Monitor the reaction progress by TLC.
 - Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
 - Concentrate the filtrate in vacuo.
 - Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2-alkynyl-aniline.

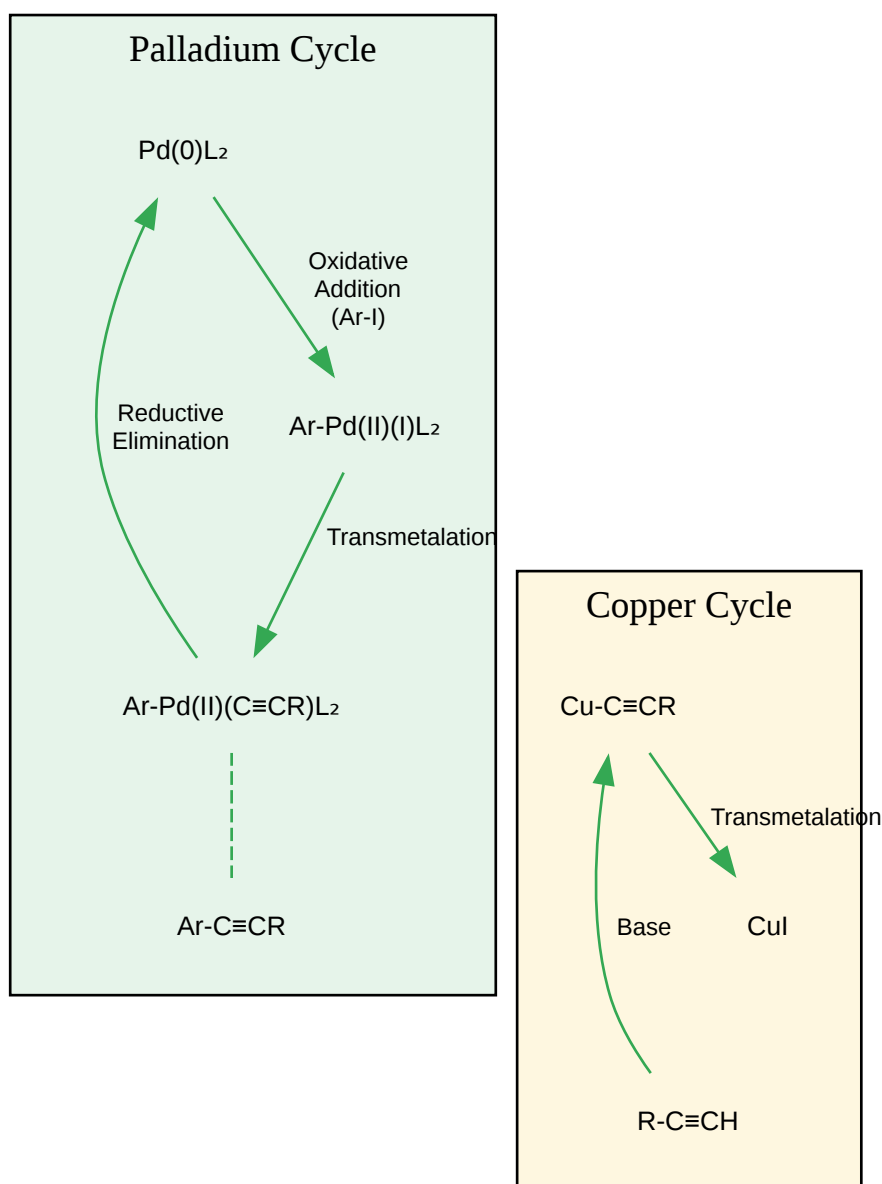
Quantitative Data: Sonogashira Coupling

The following table presents illustrative yields for the Sonogashira coupling of the related 4-bromo-2,6-diiodoaniline, demonstrating the high efficiency of coupling at the iodo-positions.^[2]

Alkyne	Product	Yield (%)
Phenylacetylene	4-Bromo-2,6-bis(phenylethynyl)aniline	85
1-Hexyne	4-Bromo-2,6-di(hex-1-yn-1-yl)aniline	78
(Trimethylsilyl)acetylene	4-Bromo-2,6-bis((trimethylsilyl)ethynyl)aniline	82

Note: Data for 4-bromo-2,6-diiodoaniline; yields for mono-alkynylation of **4-bromo-2-iodoaniline** are expected to be comparable.

Catalytic Cycle: Sonogashira Coupling



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Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Due to the higher reactivity of the C-I bond, selective amination at the 2-position of **4-bromo-2-iodoaniline** is feasible.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Position

This is a general protocol that may require optimization for specific amines.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Materials:
 - **4-Bromo-2-iodoaniline** (1.0 mmol)
 - Amine (1.2 mmol)
 - Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%)
 - Xantphos (4 mol%)
 - Sodium tert-butoxide (NaOtBu) (1.4 mmol)
 - Anhydrous, degassed toluene (5 mL)
- Procedure:
 - To an oven-dried Schlenk tube, add $\text{Pd}(\text{OAc})_2$, Xantphos, and NaOtBu .
 - Add **4-bromo-2-iodoaniline** and a stir bar.
 - Seal the tube, and evacuate and backfill with argon three times.
 - Add the amine and then the degassed toluene via syringe.
 - Place the sealed tube in a preheated oil bath at 100 °C.
 - Stir the reaction for 12-24 hours, monitoring by TLC.
 - After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite.
 - Wash the filtrate with water and brine, then dry over anhydrous Na_2SO_4 .
 - Concentrate the solution and purify the crude product by flash column chromatography.

Synthesis of Heterocyclic Scaffolds

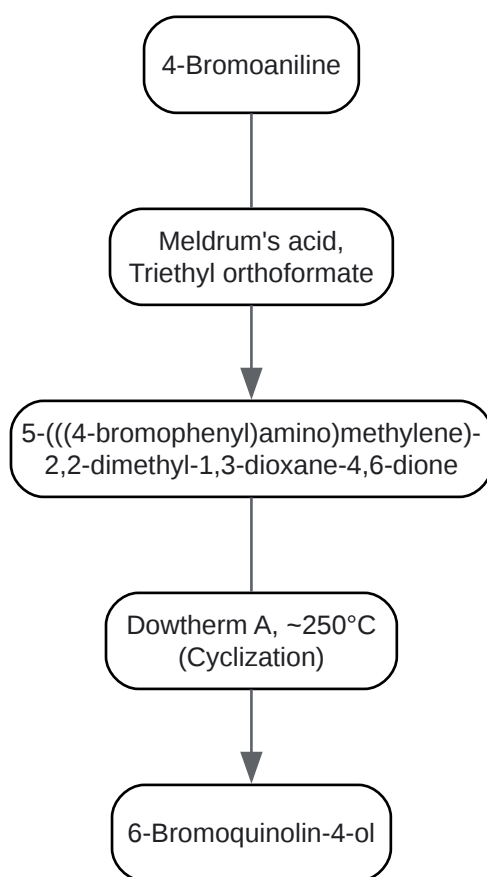
4-Bromo-2-iodoaniline is a valuable precursor for the synthesis of various nitrogen-containing heterocycles that are prevalent in pharmaceuticals and natural products.

Synthesis of Quinolones

Substituted quinolones, known for their broad-spectrum antibacterial activity, can be synthesized from 4-bromoaniline.^[8] A similar pathway starting from **4-bromo-2-iodoaniline** would lead to 6-bromo-8-iodo-quinolone derivatives, offering multiple points for further functionalization. A plausible synthetic route involves a Gould-Jacobs reaction or a variation thereof.

Experimental Workflow: Synthesis of 6-Bromo-4-hydroxyquinoline

This workflow outlines the synthesis of a key quinoline intermediate from 4-bromoaniline.^[8]



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